REACTION_CXSMILES
|
[CH3:1][CH:2]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([C:16]([F:19])([F:18])[F:17])[CH:7]=1)[C:3]([O-:5])=[O:4].C1([NH2+]C2CCCCC2)CCCCC1>C(OCC)(=O)C>[CH3:1][CH:2]([C:6]1[CH:7]=[C:8]([C:16]([F:17])([F:18])[F:19])[CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[C:3]([OH:5])=[O:4] |f:0.1|
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Name
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Dicyclohexylammonium (RS)-α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
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Quantity
|
31.13 g
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Type
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reactant
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Smiles
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CC(C(=O)[O-])C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.C1(CCCCC1)[NH2+]C1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with aqueous citric acid (25%) and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
|
the solvent was evaporated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |